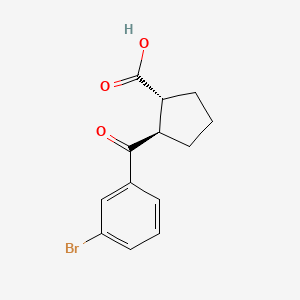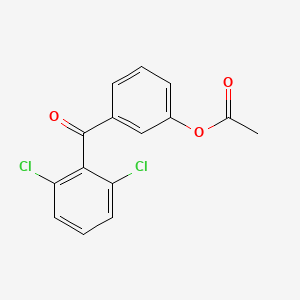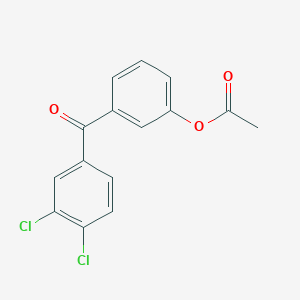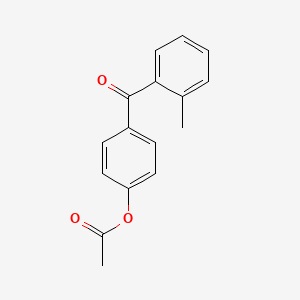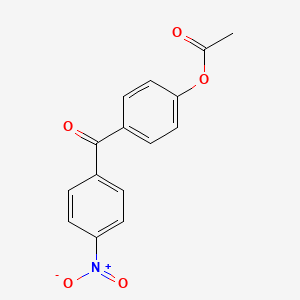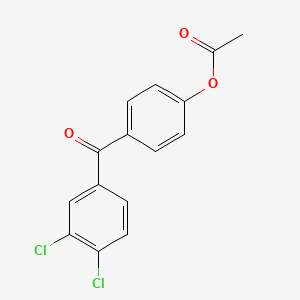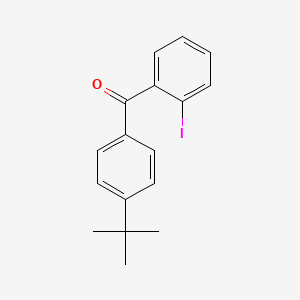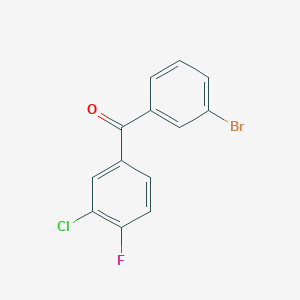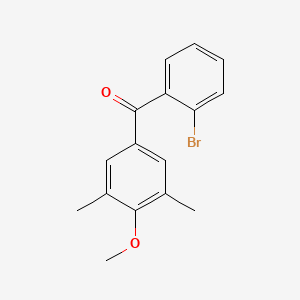
3,6-Dimethyl-2,4-dinitroaniline
Overview
Description
3,6-Dimethyl-2,4-dinitroaniline is an organic compound with the molecular formula C8H9N3O4. It is a derivative of aniline and dinitrobenzene, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring. This compound is known for its applications in various industrial processes, particularly in the synthesis of herbicides and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-2,4-dinitroaniline can be synthesized through the nitration of 3,6-dimethylaniline. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by minimizing the risks associated with the highly exothermic nitration reactions. The continuous-flow process also reduces the need for large quantities of solvents and improves the selectivity of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3,6-Dimethyl-2,4-dinitroaniline has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide action.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Widely used in the production of herbicides, particularly those targeting weed control in agricultural settings
Mechanism of Action
3,6-Dimethyl-2,4-dinitroaniline exerts its effects primarily through the inhibition of microtubule polymerization. It targets tubulin proteins in plants and protists, disrupting the formation of microtubules and thereby inhibiting cell division. This mechanism is similar to that of other dinitroaniline herbicides, which are known to cause swelling and brittleness in plant roots and shoots .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dimethyl-2,6-dinitroaniline
- Pendimethalin
- Trifluralin
Uniqueness
3,6-Dimethyl-2,4-dinitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s particular arrangement of nitro and methyl groups makes it especially effective as a herbicide, with a specific mode of action targeting microtubule formation .
Properties
IUPAC Name |
3,6-dimethyl-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLQVUSPNNDAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285910 | |
| Record name | 3,6-dimethyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-52-0 | |
| Record name | 3,6-Dimethyl-2,4-dinitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43218 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC43218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-dimethyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
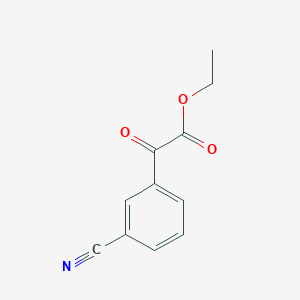
![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
